molecular formula C9H11NO2 B8577271 2-Ethyl-4-hydroxybenzamide

2-Ethyl-4-hydroxybenzamide

Cat. No.: B8577271
M. Wt: 165.19 g/mol
InChI Key: XDMARBXHWINXIG-UHFFFAOYSA-N
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Description

2-Ethyl-4-hydroxybenzamide (CAS No: Not explicitly provided in evidence) is a benzamide derivative characterized by a hydroxy group at the para position of the benzene ring and an ethyl substituent at the ortho position relative to the amide group. Its molecular formula is C₉H₁₁NO₂, with a molecular weight of 165.19 g/mol. The compound’s structure imparts unique physicochemical properties, such as moderate solubility in polar solvents due to the hydroxy group and enhanced lipophilicity from the ethyl chain. Benzamides are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects .

For example, 4-aminobenzoic acid reacts with substituted benzoyl chlorides in dry THF with anhydrous Na₂CO₃ as a base, followed by recrystallization . This method suggests that this compound could be synthesized using ethyl-substituted benzoyl chloride precursors.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2-ethyl-4-hydroxybenzamide

InChI

InChI=1S/C9H11NO2/c1-2-6-5-7(11)3-4-8(6)9(10)12/h3-5,11H,2H2,1H3,(H2,10,12)

InChI Key

XDMARBXHWINXIG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)O)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical profiles of 2-Ethyl-4-hydroxybenzamide can be contextualized against structurally related benzamides. Key differentiating factors include substituent positions, electronic effects, and steric hindrance.

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound -OH (C4), -CH₂CH₃ (C2) 165.19 Potential antimicrobial activity
2-Aminobenzamide -NH₂ (C2) 136.15 Glycosylation studies, enzyme probes
4-Methoxy-N-{2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide -OCH₃ (C4), piperidine-ethyl chain 366.47 CNS-targeting (hypothetical)
N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)benzamide -OCH₂CH₂OCH₂CH₃ (C2), -CH₃ (C4) 314.38 Enhanced solubility via ethoxy groups
4-(Thiophen-2-yl-methylene)aminobenzamide Thiophene moiety (C4) ~260 (estimated) Anticancer potential

Key Findings

Substituent Effects on Bioactivity: The hydroxy group in this compound facilitates hydrogen bonding, enhancing interactions with biological targets like enzymes or microbial membranes. This contrasts with methoxy or ethoxy groups (e.g., in ), which increase lipophilicity but reduce hydrogen-bonding capacity.

Synthetic Accessibility :

  • Compounds with simple substituents (e.g., -OH, -CH₃) are synthesized in fewer steps compared to derivatives with complex side chains (e.g., piperidine-ethyl in ). The latter often require multi-step protocols and specialized reagents.

Analytical Characterization :

  • HPLC-based glycan analysis (GlycoBase) is frequently used for benzamides with polar groups , while derivatives with aromatic or heterocyclic moieties (e.g., thiophene in ) are characterized via NMR and mass spectrometry.

Biological Performance: Thiophene-containing benzamides () exhibit notable anticancer activity, likely due to π-π stacking with DNA. In contrast, this compound’s hydroxy and ethyl groups may favor antimicrobial effects by disrupting bacterial cell walls.

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